2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride typically involves the reaction of 2,5-difluorobenzaldehyde with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the ethanone structure. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride
- 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride
- 2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride
Uniqueness
2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorination can enhance the compound’s stability and its ability to interact with specific molecular targets .
Properties
Molecular Formula |
C8H8ClF2NO |
---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
2-amino-1-(2,5-difluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3H,4,11H2;1H |
InChI Key |
SDJQNRMXSUUIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CN)F.Cl |
Origin of Product |
United States |
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